Superior Y2 Receptor Selectivity Over Y1 vs. the Non-Selective Parent NPY 1-36
The defining characteristic of Neuropeptide Y (3-36), human is its conversion from a non-selective Y1/Y2 ligand to a highly selective Y2 agonist. In a direct comparative binding study, NPY (3-36) demonstrated a 1000-fold lower affinity for the Y1 receptor compared to NPY (1-36), while retaining similarly high affinity for the Y2 receptor [1]. This dramatic shift in selectivity profile is the foundational evidence for its use as a tool to isolate and study Y2-mediated signaling pathways without confounding Y1 receptor activation [2].
| Evidence Dimension | Y2 vs Y1 Receptor Binding Selectivity |
|---|---|
| Target Compound Data | High affinity for Y2-like receptors on CHP234 cells; 1000-fold lower affinity for Y1-like receptors on SK-N-MC cells compared to NPY (1-36). |
| Comparator Or Baseline | NPY (1-36), which binds to Y1 and Y2 receptors with similar affinity. |
| Quantified Difference | Approximately 1000-fold decrease in Y1 affinity for NPY (3-36) relative to NPY (1-36). |
| Conditions | Binding assay on CHP234 cells (Y2-like model) and SK-N-MC cells (Y1-like model). |
Why This Matters
This selectivity is the primary justification for selecting NPY (3-36) over NPY (1-36) for any study aiming to parse Y2-specific contributions from Y1-mediated effects.
- [1] Grandt D, Schimiczek M, Rascher W, et al. Neuropeptide Y 3-36 is an endogenous ligand selective for Y2 receptors. Regul Pept. 1996;67(1):33-7. doi:10.1016/s0167-0115(96)00104-8. PMID: 8952003. View Source
- [2] TargetMol. Neuropeptide Y (3-36) (human, rat) (trifluoroacetate salt). Product Datasheet. Cat. No. T35599. View Source
